An In-depth Technical Guide to the Molecular Weight and Formula of 3-(1H-Imidazol-1-ylmethyl)piperidine Trihydrochloride
An In-depth Technical Guide to the Molecular Weight and Formula of 3-(1H-Imidazol-1-ylmethyl)piperidine Trihydrochloride
This technical guide provides a comprehensive analysis of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical formula, molecular weight, and the essential methodologies for its synthesis and structural verification.
Compound Identity and Physicochemical Properties
3-(1H-Imidazol-1-ylmethyl)piperidine is a molecule that combines a piperidine ring, a common scaffold in pharmaceuticals, with an imidazole ring, a versatile pharmacophore known for its role in biological interactions.[1][2] The trihydrochloride salt form is of particular interest for its potential to enhance solubility and stability, which are critical parameters in drug development.
Molecular Formula and Weight
The accurate determination of the molecular formula and weight is the cornerstone of chemical characterization. The process begins with the neutral form of the molecule, the "free base," and extends to its trihydrochloride salt.
Free Base: 3-(1H-Imidazol-1-ylmethyl)piperidine
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Piperidine (C₅H₁₁N): A saturated six-membered ring containing one nitrogen atom.
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Imidazole (C₃H₄N₂): A five-membered aromatic ring with two nitrogen atoms.[2]
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Methylene linker (-CH₂-): Connects the piperidine and imidazole rings.
By assembling these components, the molecular formula of the free base is determined to be C₉H₁₅N₃ .
Trihydrochloride Salt: 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl
The trihydrochloride salt is formed by the protonation of the three basic nitrogen atoms in the molecule by three equivalents of hydrochloric acid (HCl). This results in the molecular formula C₉H₁₈Cl₃N₃ .
The molecular weights are calculated using the atomic weights of each element:
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Carbon (C): 12.011 g/mol
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Hydrogen (H): 1.008 g/mol
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Nitrogen (N): 14.007 g/mol
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Chlorine (Cl): 35.453 g/mol
| Compound Form | Molecular Formula | Calculated Molecular Weight ( g/mol ) |
| Free Base | C₉H₁₅N₃ | 165.24 |
| Trihydrochloride Salt | C₉H₁₈Cl₃N₃ | 274.62 |
Physicochemical Characteristics
The presence of the piperidine and imidazole rings imparts specific properties to the molecule. The piperidine nitrogen is typically basic, while the imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[2] The trihydrochloride salt form is expected to be a crystalline solid with significantly higher aqueous solubility compared to the free base, a common strategy to improve the bioavailability of pharmaceutical compounds.
Synthesis and Structural Elucidation Workflow
The synthesis and characterization of 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride require a systematic and self-validating workflow. The following protocols are designed to ensure the unambiguous identification and purity of the final compound.
Proposed Synthetic Route
A common and effective method for synthesizing this class of compounds is through nucleophilic substitution.[1]
Step 1: Synthesis of 3-(Chloromethyl)piperidine Hydrochloride This intermediate can be prepared from the commercially available 3-(hydroxymethyl)piperidine by reaction with a chlorinating agent like thionyl chloride (SOCl₂). The use of a protecting group for the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is advisable to prevent side reactions.
Step 2: Alkylation of Imidazole In a suitable aprotic solvent such as dimethylformamide (DMF), imidazole is deprotonated with a strong base like sodium hydride (NaH) to form the imidazolide anion. This anion then acts as a nucleophile, displacing the chloride from the 3-(chloromethyl)piperidine intermediate to form the C-N bond.
Step 3: Deprotection and Salt Formation If a protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group). The resulting free base is then treated with an excess of hydrochloric acid (typically dissolved in a solvent like ethanol or diethyl ether) to precipitate the trihydrochloride salt. The salt can then be purified by recrystallization.
Structural Characterization
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information about the number and chemical environment of protons. The expected spectrum would show characteristic signals for the piperidine ring protons, the methylene bridge protons, and the protons of the imidazole ring.
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¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The spectrum should be consistent with the 9 carbon atoms in the molecule.
Protocol 2: Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of the free base. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass of C₉H₁₅N₃.
Protocol 3: Elemental Analysis
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This technique determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the final salt. The experimentally determined percentages should closely match the calculated theoretical percentages for the C₉H₁₈Cl₃N₃ formula. This is a critical step to confirm the trihydrochloride stoichiometry.
The following diagram illustrates the comprehensive workflow for synthesis and characterization:
Caption: Workflow for the synthesis and characterization of 3-(1H-Imidazol-1-ylmethyl)piperidine 3HCl.
Data Interpretation and Validation
The convergence of data from multiple analytical techniques provides a self-validating system for the confirmation of the target compound.
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NMR Spectroscopy: The integration of the proton signals should correspond to the number of protons in each part of the molecule. The chemical shifts will be indicative of the electronic environment of the protons and carbons.
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Mass Spectrometry: The detection of the correct molecular ion for the free base confirms the core structure of C₉H₁₅N₃.
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Elemental Analysis: This is the definitive method for confirming the 3HCl salt form. The experimental percentages of C, H, N, and Cl must align with the theoretical values calculated for C₉H₁₈Cl₃N₃.
By following these rigorous synthetic and analytical protocols, researchers can be confident in the identity, purity, and stoichiometry of the 3-(1H-Imidazol-1-ylmethyl)piperidine trihydrochloride they produce, ensuring the reliability of subsequent biological and pharmacological studies.
References
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Sisto, F., et al. (2016). Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3192-3194. [Link]
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Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]
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PubChem. 1-(4-(Dimethylamino)piperidin-1-yl)-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propan-1-one, (S)-. [Link]
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International Journal of Research in Pharmacy and Science. Synthesis, Characterization and Biological Activity of Imidazole Derivatives. [Link]
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Dahiya, R. (2008). Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. Scientia Pharmaceutica, 76(2), 217-240. [Link]
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Fun, H. K., et al. (2012). 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775. [Link]
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PubChem. 1-[(1H-Imidazol-2-yl)methyl]piperidine. [Link]
